

Application Notes and Protocols: Quantifying Changes in NADPH Levels After LY 345899 Treatment

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Compound of Interest		
Compound Name:	LY 345899	
Cat. No.:	B1675677	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for quantifying the changes in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) levels following treatment with **LY 345899**, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). Accurate measurement of NADPH is crucial for understanding the metabolic impact of **LY 345899**, particularly its effects on cellular redox homeostasis.

LY 345899 is a folate analog that inhibits MTHFD1 and MTHFD2, enzymes crucial for one-carbon metabolism.[1] This inhibition disrupts the production of NADPH, a key cellular reductant, leading to an imbalance in the cellular redox state.[2] MTHFD2, in particular, is overexpressed in many cancers, making it an attractive therapeutic target.[3] Its inhibition can lead to decreased NADPH/NADP+ ratios, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[2][4]

Data Presentation

While direct quantitative data for **LY 345899**'s effect on NADPH levels is not readily available in tabular format in the reviewed literature, the consistent finding is that inhibition of MTHFD2 leads to a significant decrease in the NADPH/NADP+ ratio. The following table represents hypothetical yet expected data based on the described effects of MTHFD2 inhibition.



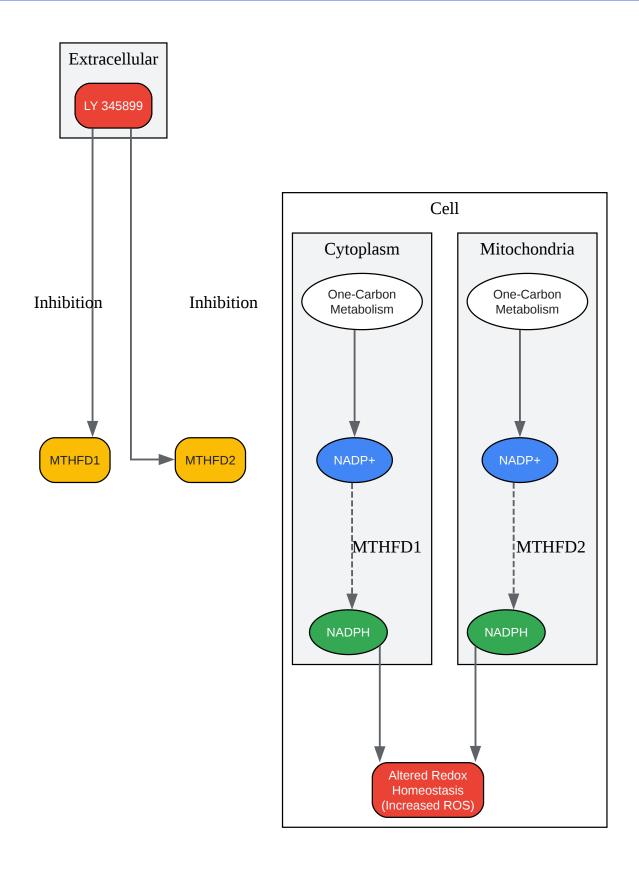
Table 1: Representative Changes in NADPH/NADP+ Ratio in Cancer Cells Following MTHFD2 Inhibition

Treatment Group	Concentration (µM)	Treatment Duration (hours)	NADPH/NADP + Ratio (Mean ± SD)	Percent Change from Control
Vehicle Control (DMSO)	-	24	2.5 ± 0.3	0%
LY 345899	10	24	1.5 ± 0.2	-40%
LY 345899	50	24	0.8 ± 0.1	-68%
Positive Control (MTHFD2 siRNA)	-	48	1.2 ± 0.2	-52%

Signaling Pathway and Experimental Workflow Signaling Pathway of LY 345899 Action

LY 345899 targets MTHFD1 in the cytoplasm and MTHFD2 in the mitochondria, both of which are involved in the one-carbon metabolism pathway. This pathway is a critical source of one-carbon units for the synthesis of nucleotides and other macromolecules. The dehydrogenase activity of MTHFD1/2 also contributes to the production of NADPH from NADP+. By inhibiting these enzymes, **LY 345899** disrupts this process, leading to a depletion of the cellular NADPH pool.





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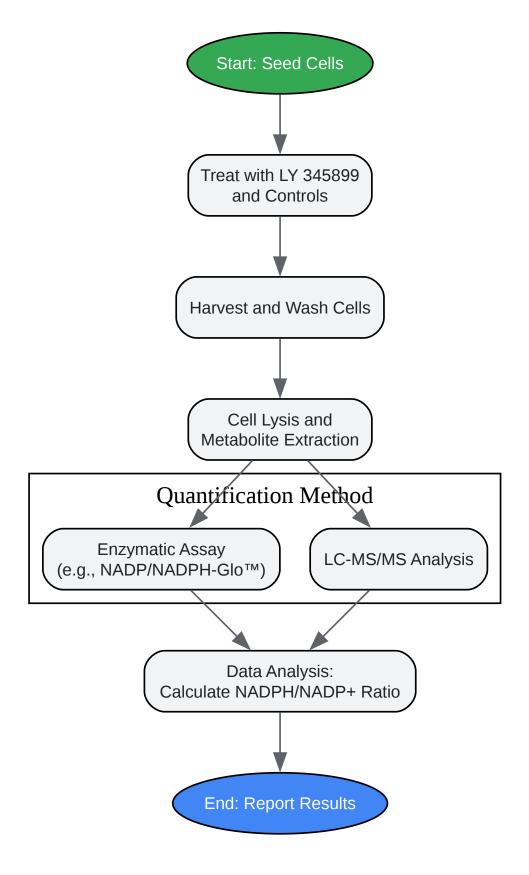
Caption: Signaling pathway of LY 345899.



Experimental Workflow for NADPH Quantification

The general workflow for quantifying changes in NADPH levels after **LY 345899** treatment involves cell culture and treatment, sample preparation, and subsequent analysis using either an enzymatic assay or LC-MS/MS.





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Caption: Experimental workflow for NADPH quantification.



Experimental Protocols

Two common and robust methods for quantifying NADPH levels are presented below: a bioluminescent enzymatic assay and a liquid chromatography-mass spectrometry (LC-MS/MS) based method.

Protocol 1: Bioluminescent Enzymatic Assay (e.g., Promega NADP/NADPH-Glo™ Assay)

This protocol is based on the Promega NADP/NADPH-Glo™ Assay, which provides a sensitive and high-throughput method for measuring total NADP+ and NADPH, as well as their ratio.[1] [5]

Materials:

- NADP/NADPH-Glo[™] Assay Kit (Promega, Cat. No. G9081 or G9082)
- White-walled, opaque 96-well plates suitable for luminescence measurements
- · Multichannel pipette
- Luminometer
- · Cultured cells of interest
- LY 345899
- Vehicle control (e.g., DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a 96-well plate at a predetermined optimal density.
 - Allow cells to attach and grow overnight.



- Treat cells with various concentrations of LY 345899 and a vehicle control for the desired time period (e.g., 24 hours).
- Sample Preparation for Ratio Measurement:
 - For Total NADP+/NADPH: Use the cell lysate directly.
 - For NADPH Measurement (NADP+ degradation):
 - Lyse cells using an appropriate buffer.
 - Heat the lysate at 60°C for 30 minutes to degrade NADP+.
 - Cool the samples on ice.
 - For NADP+ Measurement (NADPH degradation):
 - Lyse cells in an acidic extraction buffer.
 - Heat the lysate at 60°C for 30 minutes to degrade NADPH.
 - Neutralize the samples before proceeding.
- Assay Protocol:
 - Equilibrate the 96-well plate with treated cells to room temperature for about 30 minutes.
 - Prepare the NADP/NADPH-Glo[™] Detection Reagent according to the manufacturer's instructions.[1]
 - Add an equal volume of the Detection Reagent to each well (e.g., 100 μL of reagent to 100 μL of cell culture medium).
 - Mix the contents of the wells on a plate shaker for 30 seconds.
 - Incubate the plate at room temperature for 30-60 minutes.
 - Measure the luminescence using a plate-reading luminometer.



- Data Analysis:
 - Subtract the background luminescence (wells with no cells) from all readings.
 - Generate a standard curve using the provided NADP+ standard.
 - Determine the concentration of total NADP+/NADPH, NADPH, and NADP+ from the standard curve.
 - Calculate the NADPH/NADP+ ratio.
 - Normalize the results to cell number or protein concentration.

Protocol 2: LC-MS/MS Quantification of Intracellular NADPH

LC-MS/MS offers high specificity and sensitivity for the absolute quantification of NADPH and NADP+.

Materials:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- Hydrophilic Interaction Liquid Chromatography (HILIC) column
- Cultured cells of interest
- LY 345899
- Vehicle control (e.g., DMSO)
- Ice-cold PBS
- Ice-cold extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid)
- Centrifuge capable of refrigeration



- Lyophilizer or vacuum concentrator
- NADPH and NADP+ analytical standards

Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates).
 - Treat cells with **LY 345899** and vehicle control for the specified duration.
- Metabolite Extraction:
 - Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
 - Immediately add ice-cold extraction solvent to the cells to quench metabolic activity.
 - Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
 - Vortex the tubes vigorously and incubate on ice for 20 minutes.
 - Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
 - Transfer the supernatant containing the metabolites to a new tube.
- Sample Preparation for LC-MS/MS:
 - Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.
 - Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
 - Centrifuge the reconstituted samples to remove any remaining particulates.
 - Transfer the supernatant to LC-MS vials.
- LC-MS/MS Analysis:



- Inject the samples onto the HILIC column.
- Separate NADPH and NADP+ using an appropriate gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).
- Detect and quantify NADPH and NADP+ using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for NADPH and NADP+ should be optimized for the instrument being used.
- Data Analysis:
 - Generate a standard curve by injecting known concentrations of NADPH and NADP+ analytical standards.
 - Integrate the peak areas for the specific MRM transitions in the samples.
 - Quantify the absolute concentration of NADPH and NADP+ in the samples by comparing their peak areas to the standard curve.
 - Calculate the NADPH/NADP+ ratio.
 - Normalize the results to the initial cell number or protein concentration.

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